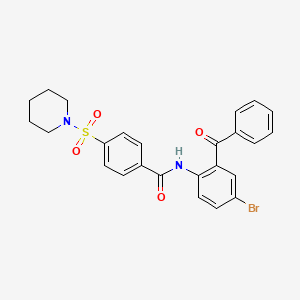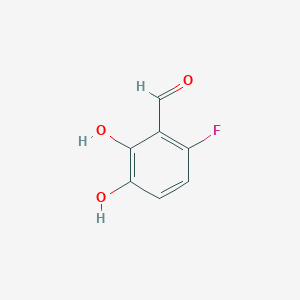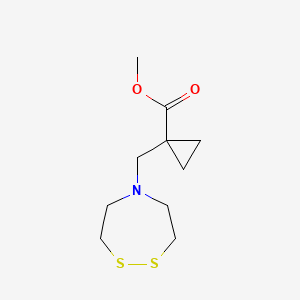
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate, also known as DTMC, is a synthetic compound that has been widely utilized in scientific research. This molecule belongs to the class of cyclopropane carboxylic acid derivatives and has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mechanism of Action
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate can reduce inflammation and pain. PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. By activating PPARγ, Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate can improve insulin sensitivity and reduce the risk of metabolic diseases.
Biochemical and Physiological Effects
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha, and reduce the expression of COX-2. Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to scavenge free radicals and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery and development. Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate. One direction is to develop more potent and selective inhibitors of COX-2 and activators of PPARγ based on the structure of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate. Another direction is to study the role of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate in the regulation of glucose and lipid metabolism and its potential use in the treatment of metabolic diseases. Finally, the use of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate as a probe to study the structure and function of enzymes involved in the metabolism of cyclopropane carboxylic acid derivatives can lead to the discovery of new drug targets and therapeutic agents.
Synthesis Methods
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 1,2-diaminoethane with carbon disulfide to form 1,2-dithiooxamide. This intermediate is then reacted with ethyl chloroformate to form ethyl 1,2-dithiooxamidoacetate. Finally, the cyclopropanation of this intermediate with diazomethane leads to the formation of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate.
Scientific Research Applications
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been widely used in scientific research as a tool to study the role of cyclopropane carboxylic acid derivatives in various biological processes. Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been used as a probe to study the structure and function of enzymes that are involved in the metabolism of cyclopropane carboxylic acid derivatives.
properties
IUPAC Name |
methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S2/c1-13-9(12)10(2-3-10)8-11-4-6-14-15-7-5-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRYGKMOAIMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CN2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)
![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)
![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)
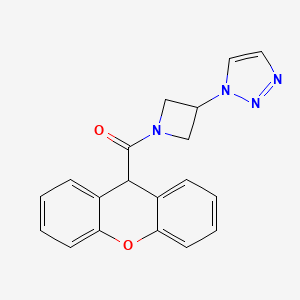
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2886645.png)
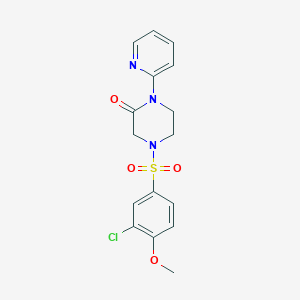
![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)

![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)

